molecular formula C14H12BrClN2O B5797352 N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea

Cat. No. B5797352
M. Wt: 339.61 g/mol
InChI Key: IJMNDTSCUAZHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively used in scientific research due to its unique properties. BPU is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including DNA replication, transcription, and translation.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is essential for the activity of CK2. As a result, the phosphorylation of downstream targets is inhibited, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to exhibit potent inhibitory activity against CK2 in various cellular and biochemical assays. In addition, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to modulate various cellular processes, including cell cycle progression, apoptosis, and autophagy.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which allows for the selective modulation of CK2 activity in various cellular and biochemical assays. Moreover, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been shown to exhibit low toxicity in vitro and in vivo. However, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has several limitations as well. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has limited solubility in water, which can limit its use in certain assays.

Future Directions

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has emerged as a promising therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, future research should focus on the development of more potent and selective CK2 inhibitors based on the structure of N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea. Moreover, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea should be explored. Finally, the development of in vivo models that can accurately mimic the physiological conditions of various diseases should be a priority for future research.

Synthesis Methods

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea can be synthesized using a two-step procedure. In the first step, 2-bromo-4-methylphenyl isocyanate is reacted with 4-chloroaniline to form N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea. In the second step, the intermediate product is treated with sodium hydroxide to form N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea has been extensively used in scientific research due to its potent inhibitory activity against protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. The overexpression of CK2 has been linked to the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the inhibition of CK2 has emerged as a promising therapeutic strategy for the treatment of these diseases.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c1-9-2-7-13(12(15)8-9)18-14(19)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMNDTSCUAZHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-N'-(4-chlorophenyl)urea

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